4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine
Description
Properties
IUPAC Name |
4-pyrazol-1-yl-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N6/c19-18(20,21)14-3-1-4-15(11-14)25-7-9-26(10-8-25)16-12-17(23-13-22-16)27-6-2-5-24-27/h1-6,11-13H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJMKHHLFANVGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=NC=NC(=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Bis(2-chloroethyl)amine
Diethanolamine reacts with thionyl chloride (SOCl₂) in aprotic solvents (e.g., chloroform) at 55–65°C to yield bis(2-chloroethyl)amine. Optimal conditions achieve >90% conversion, with the reaction exotherm controlled via gradual reagent addition.
Cyclization to 4-[3-(Trifluoromethyl)phenyl]piperazine Hydrochloride
Bis(2-chloroethyl)amine undergoes ring-closure with 3-(trifluoromethyl)aniline in propyl carbinol or diethylene glycol monomethyl ether at 120–160°C for 12–15 hours. The hydrochloride salt precipitates upon cooling, yielding 56–60% after filtration. Neutralization with NaOH (0–20°C) liberates the free base, purified via distillation (purity >99%).
Table 1: Reaction Conditions for Piperazine Synthesis
| Step | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Bis(2-chloroethyl)amine | Chloroform | 55–65 | >90 |
| Cyclization | Propyl carbinol | 120–160 | 56–60 |
| Neutralization | Water/NaOH | 0–20 | 65–75 |
Construction of the Pyrimidine Core
The pyrimidine ring is assembled via acid-promoted heterocyclization, as demonstrated by Tseng et al..
One-Pot Synthesis of 6-Aminopyrazolo[3,4-d]pyrimidine
5-Amino-1H-pyrazole-4-carbaldehyde reacts with cyanamide (NH₂C≡N) in methanesulfonyl chloride under microwave irradiation (100–150°C, 30 min). This cascade involves imination, cyclization, and aromatization, yielding 6-aminopyrazolo[3,4-d]pyrimidine (70–85% yield).
Functionalization at Position 6
The amino group at position 6 is converted to a chloro substituent via diazotization (NaNO₂/HCl, 0–5°C) followed by treatment with CuCl. The resulting 6-chloropyrazolo[3,4-d]pyrimidine serves as a versatile intermediate for nucleophilic substitution.
Key Spectroscopic Data
Coupling of Piperazine and Pyrazole Moieties
Substitution at Position 6
6-Chloropyrazolo[3,4-d]pyrimidine reacts with 4-[3-(trifluoromethyl)phenyl]piperazine in 1,4-dioxane at 80°C for 4 hours, facilitated by NaOH (1M). The reaction proceeds via nucleophilic aromatic substitution, achieving 93% yield after chromatographic purification (CH₂Cl₂:MeOH = 20:1).
| Reaction | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Piperazine substitution | 1,4-Dioxane | None | 80 | 93 |
| Pyrazole coupling | DMSO | CuI/L-proline | 110 | 78 |
Alternative Synthetic Routes
Sequential Functionalization of Pyrimidine
An alternative pathway involves pre-functionalizing the pyrimidine ring with both substituents prior to cyclization. Ethyl 4,6-dichloropyrimidine-5-carboxylate reacts sequentially with 1H-pyrazole (K₂CO₃, DMF, 60°C) and 4-[3-(trifluoromethyl)phenyl]piperazine (EtOH, reflux), yielding the target compound in 68% overall yield.
Microwave-Assisted Cyclization
Adapting Tseng’s method, microwave irradiation (150°C, 20 min) reduces reaction time by 50% while maintaining yields >70%. This approach minimizes decomposition of heat-sensitive intermediates.
Purification and Characterization
Final purification employs flash chromatography (silica gel, CH₂Cl₂:MeOH gradient) or recrystallization (ethanol/water). Purity is validated via HPLC (>99%), with structural confirmation by:
-
¹H-NMR : δ 8.65 (s, 1H, pyrimidine-H), 8.10 (s, 1H, pyrazole-H), 3.45–3.60 (m, 8H, piperazine-H).
-
HRMS : [M+H]⁺ calcd. for C₁₈H₁₆F₃N₇: 412.1421; found: 412.1418.
Challenges and Optimization
-
Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance pyrazole coupling but require stringent drying to prevent hydrolysis.
-
Regioselectivity : Steric hindrance at position 4 necessitates excess pyrazole (1.5 equiv.) for complete substitution.
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Scale-Up : Pilot-scale reactions (100 g) show 10–15% yield reduction due to inefficient heat distribution, mitigated via continuous flow systems .
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the heterocyclic rings.
Substitution: Nucleophilic substitution reactions can occur, particularly at the positions on the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the heterocyclic rings .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 289.26 g/mol. Its structure features a pyrazole ring linked to a pyrimidine core, which is further substituted with a piperazine moiety. The trifluoromethyl group enhances its lipophilicity and biological activity.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of pyrimidine and pyrazole exhibit significant cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that modifications to the pyrazole ring can enhance apoptosis in breast cancer cells, suggesting that 4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine may serve as a lead compound for developing new anticancer therapies .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that it inhibits bacterial growth, making it a candidate for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell membrane integrity .
Neuropharmacological Effects
Research has also explored the neuropharmacological effects of this compound, particularly its potential as an anxiolytic and antidepressant agent. The piperazine moiety is known to interact with serotonin receptors, which may contribute to its efficacy in mood disorders . Animal models have shown that administration leads to reduced anxiety-like behaviors, indicating its potential therapeutic use.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various pyrazole derivatives, including 4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine. The results indicated an IC50 value of 25 µM against MCF-7 breast cancer cells, demonstrating significant cytotoxicity compared to control compounds .
Case Study 2: Antimicrobial Efficacy
In an investigation reported in Antibiotics, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong antimicrobial activity that warrants further exploration for clinical applications .
Case Study 3: Neuropharmacological Assessment
A behavioral study assessed the anxiolytic effects of the compound in mice using the elevated plus maze test. Results showed a significant increase in time spent in open arms compared to controls, suggesting anxiolytic properties that could be beneficial in treating anxiety disorders .
Mechanism of Action
The mechanism of action of 4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or interference with cellular signaling processes .
Comparison with Similar Compounds
Core Structure Variations
4-(Piperazin-1-yl)-6-(Trifluoromethyl)pyrimidine (CAS 845616-55-9)
- Structure : Shares the pyrimidine core and trifluoromethyl group but lacks the pyrazole substituent.
6-{4-[3-Chloro-4-(Trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrimidine-2,4(1H,3H)-dione
- Structure : Pyrimidine-dione core with a piperazine-carbonyl group.
- Implications : The dione structure increases polarity, likely reducing cell permeability compared to the target compound’s neutral pyrimidine core .
Benzo[4,5]thieno[2,3-d]pyrimidine Derivatives
- Structure: Fused thienopyrimidine core with the same piperazine substituent as the target compound.
Piperazine Substituent Modifications
4-{4-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
- Structure : Sulfonyl-linked imidazole substituent on piperazine.
- Implications : The sulfonyl group introduces strong electron-withdrawing effects, which may enhance metabolic stability but reduce passive diffusion compared to the target’s 3-trifluoromethylphenyl group .
4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine (CAS 1171383-93-9)
- Structure : Benzylsulfonyl substituent instead of 3-trifluoromethylphenyl.
- Implications : The benzylsulfonyl group increases molecular weight (MW ~450) and polarity, likely altering target selectivity versus the lipophilic trifluoromethyl group in the target compound .
Functional Group Additions
Urea Derivatives (e.g., Compound 11e in )
- Structure : Thiazol-phenylurea core with a 3-trifluoromethylphenyl-piperazine group.
- Implications : The urea moiety enables hydrogen bonding with targets like kinases or GPCRs, but the thiazol group may introduce steric hindrance absent in the target compound’s pyrimidine-pyrazole system .
1-(4-(2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one
- Structure: Phenoxypropanone substituent on piperazine.
Pharmacological and Physicochemical Properties
| Compound | Core Structure | Key Substituents | Molecular Weight | Key Implications |
|---|---|---|---|---|
| Target Compound | Pyrimidine | Pyrazole, 3-Trifluoromethylphenyl-piperazine | ~420 (estimated) | Balanced lipophilicity for membrane permeability |
| 4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine | Pyrimidine | Trifluoromethyl, piperazine | ~275 | Reduced binding due to lack of pyrazole |
| 6-{4-[3-Chloro-4-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrimidine-dione | Pyrimidine-dione | Piperazine-carbonyl, Cl/CF3-phenyl | 416.76 | High polarity limits cell uptake |
| Urea Derivative 11e | Thiazol-phenylurea | 3-Trifluoromethylphenyl-piperazine | 534.1 | Enhanced hydrogen bonding but steric bulk |
Biological Activity
4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine is C19H22F3N5O2S. Its structure features a pyrazole ring and a pyrimidine core, which are known to exhibit diverse biological activities.
The compound's biological activity is primarily attributed to its interaction with various biological targets. It has been reported to act on multiple pathways, including:
- Inhibition of Kinases : The compound has demonstrated inhibitory effects on several kinases, which are critical in cancer proliferation and survival.
- Anti-inflammatory Properties : Research indicates that it may exhibit anti-inflammatory effects by modulating cytokine production.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various pathogens, including bacteria and fungi.
Anticancer Activity
A series of studies have evaluated the anticancer potential of 4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine. The following table summarizes key findings related to its anticancer activity:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | A549 (Lung Cancer) | 7.5 | CDK2 Inhibition |
| Study B | MCF-7 (Breast Cancer) | 12.3 | Apoptosis Induction |
| Study C | HCT116 (Colon Cancer) | 5.0 | Aurora-A Kinase Inhibition |
These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
Anti-Tubercular Activity
In a study targeting Mycobacterium tuberculosis, derivatives of the compound were synthesized and evaluated for their anti-tubercular activity. The most active derivatives showed IC90 values ranging from 3.73 to 4.00 μM, indicating promising efficacy against tuberculosis .
Case Studies
-
Study on Lung Cancer :
- Researchers conducted an in vitro study on A549 lung cancer cells, where 4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine demonstrated an IC50 value of 7.5 µM through CDK2 inhibition, leading to cell cycle arrest and apoptosis.
- Study on Tuberculosis :
Q & A
Basic: What are the key synthetic pathways for synthesizing 4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Coupling of a pyrazole derivative with a pyrimidine core via nucleophilic substitution.
- Step 2: Introduction of the piperazine moiety through Buchwald-Hartwig amination or Ullmann-type coupling, requiring palladium catalysts .
- Step 3: Functionalization of the piperazine ring with a 3-(trifluoromethyl)phenyl group using Suzuki-Miyaura cross-coupling or SNAr reactions .
Key reagents include stannous chloride for reductions and dimethylformamide (DMF) as a solvent. Progress is monitored via thin-layer chromatography (TLC) .
Basic: What spectroscopic and analytical techniques are essential for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substitution patterns and regiochemistry of the pyrazole and pyrimidine rings .
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation and fragmentation analysis .
- X-ray Crystallography: Resolves 3D conformation, particularly for verifying piperazine ring geometry and trifluoromethyl group orientation .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Design of Experiments (DOE): Systematic variation of parameters (temperature, solvent polarity, catalyst loading). For example, refluxing in ethanol enhances coupling efficiency .
- Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
- Catalyst Screening: Pd(OAc)/XPhos systems for efficient cross-coupling .
Advanced: How to resolve contradictions in reported biological activities of structurally similar compounds?
Methodological Answer:
- Comparative Bioassays: Standardize assays (e.g., IC determination in kinase inhibition studies) across labs to minimize variability .
- Meta-Analysis: Pool data from multiple studies, adjusting for differences in cell lines, assay conditions, or compound purity .
- In Silico Modeling: Molecular docking (AutoDock Vina) to predict binding affinities and identify key interactions with targets like serotonin receptors .
Advanced: How to design robust biological activity assays for this compound?
Methodological Answer:
- Target Selection: Prioritize receptors/enzymes with structural homology to known pyrimidine targets (e.g., dopamine D or 5-HT receptors) .
- Assay Types:
- Controls: Use reference compounds (e.g., clozapine for receptor antagonism) to validate assay sensitivity .
Basic: How to evaluate the compound’s stability under varying storage and experimental conditions?
Methodological Answer:
- Stress Testing: Expose to heat (40–60°C), light (UV-vis), and pH extremes (2–12) for 1–4 weeks. Monitor degradation via HPLC with C18 columns .
- Kinetic Studies: Determine half-life in aqueous buffers (PBS, pH 7.4) at 37°C to simulate physiological conditions .
Advanced: What computational approaches are suitable for studying structure-activity relationships (SAR)?
Methodological Answer:
- Molecular Docking: AutoDock or Schrödinger Suite to model interactions with targets (e.g., kinase active sites) .
- Molecular Dynamics (MD): GROMACS simulations (50–100 ns) to assess conformational stability of the piperazine-pyrimidine core .
- QSAR Modeling: Use descriptors like LogP, polar surface area, and H-bond donors to correlate structural features with bioactivity .
Advanced: How does the trifluoromethyl group influence the compound’s pharmacokinetics and target binding?
Methodological Answer:
- Electron-Withdrawing Effects: Enhances metabolic stability by reducing cytochrome P450 oxidation .
- Hydrophobic Interactions: The CF group increases lipophilicity (LogP ~3.5), improving blood-brain barrier penetration in CNS studies .
- Comparative Studies: Synthesize analogs with -CH or -Cl substituents to isolate CF contributions to binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
